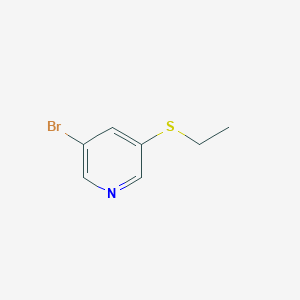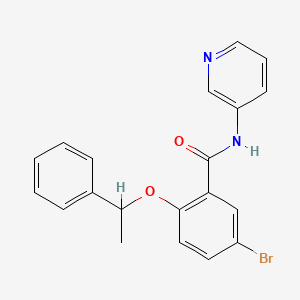
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide
描述
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes aromatic rings, a bromine atom, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the pyridine and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
5-Bromo-2-[(1-phenylethyl)oxy]benzamide: Lacks the pyridine moiety, which may affect its reactivity and applications.
2-[(1-Phenylethyl)oxy]-N-3-pyridinylbenzamide: Does not contain the bromine atom, potentially altering its chemical properties and biological activity.
Uniqueness
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is unique due to the presence of both the bromine atom and the pyridine moiety, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C20H17BrN2O2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(15-6-3-2-4-7-15)25-19-10-9-16(21)12-18(19)20(24)23-17-8-5-11-22-13-17/h2-14H,1H3,(H,23,24) |
InChI 键 |
CABLYLXHINBTKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

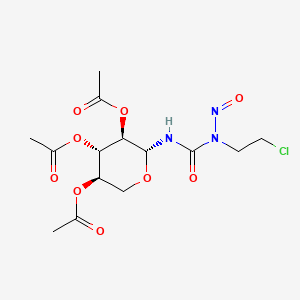
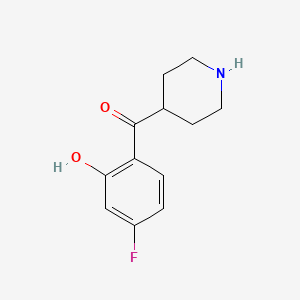
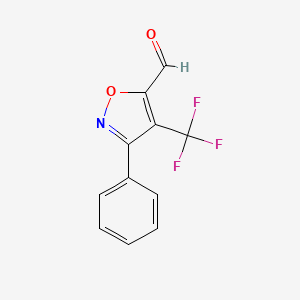
![2[(3-Methoxyphenyl)oxy]thiazole](/img/structure/B8618531.png)
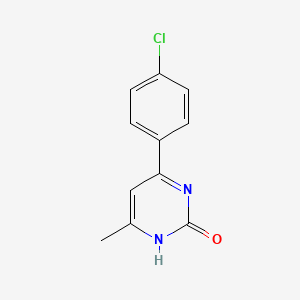
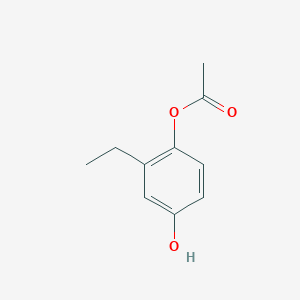
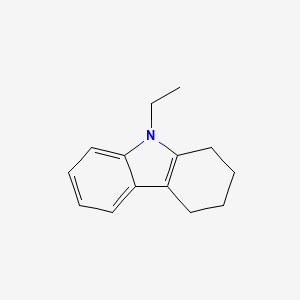
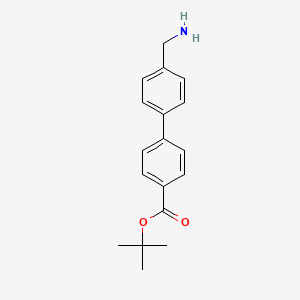
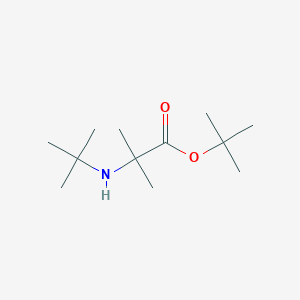
![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)
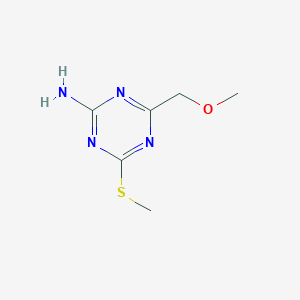
![2-[2-(4-Chlorophenoxy)propan-2-yl]-2-(4-chlorophenyl)oxirane](/img/structure/B8618588.png)
![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)
